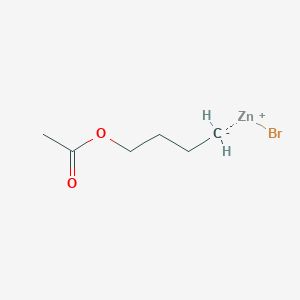

4-Acetoxybutylzinc bromide

Description

Significance of Organozinc Species as Versatile Synthetic Intermediates

Organozinc compounds have become indispensable tools in modern organic synthesis. researchgate.net Their significance lies in their unique combination of reactivity and selectivity, which makes them highly versatile for constructing complex molecules. researchgate.netresearchgate.net Unlike their more reactive organolithium and Grignard counterparts, organozinc reagents exhibit moderate reactivity. wikipedia.orgslideshare.net This attenuated reactivity is a key advantage, as it allows for exceptional functional group tolerance. rsc.orgnih.gov Chemists can employ organozinc reagents in molecules containing sensitive functional groups like esters, ketones, nitriles, and amides without them reacting, a feat that is often challenging with other organometallics. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

This chemoselectivity makes organozinc reagents ideal partners in a variety of carbon-carbon bond-forming reactions, most notably in transition-metal-catalyzed cross-coupling reactions. researchgate.net The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide, is a cornerstone of modern synthesis, valued for its reliability and broad applicability. wikipedia.orgresearchgate.net Furthermore, organozinc reagents are pivotal in other important transformations, including the Reformatsky reaction, which uses an α-haloester and zinc to form β-hydroxy esters, and additions to carbonyls and imines. researchgate.netdigitellinc.comd-nb.info Their ability to participate in tandem or sequential reactions further underscores their utility, enabling the efficient construction of complex molecular architectures from simple precursors. rsc.orgrsc.org The development of methods for their in-situ preparation has also enhanced their practical use in laboratory and industrial settings. researchgate.net

Historical Context and Evolution of Organozinc Chemistry with Enhanced Functional Group Tolerance

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc, by reacting ethyl iodide with zinc metal. wikipedia.orgacs.org This discovery was a landmark event, not only establishing the field of organometallic chemistry but also contributing to the development of the theory of valence. digitellinc.com In the following decades, chemists like Aleksandr Mikhailovich Zaitsev and Sergei Nikolaevich Reformatskii expanded the utility of these reagents. digitellinc.com The Reformatsky reaction, in particular, demonstrated the potential of generating a zinc reagent in the presence of a carbonyl group, a key early example of its functional group compatibility. researchgate.netdigitellinc.com

Despite these early advances, the first organozinc reagents prepared were highly pyrophoric and unstable towards protic solvents, limiting their widespread use. wikipedia.org A significant leap forward came with the realization that organozinc halides (RZnX), which are more stable and easier to handle than dialkylzincs (R₂Zn), could be used effectively. wikipedia.org The true revolution in functional group tolerance, however, arrived with the development of methods to prepare highly functionalized organozinc reagents. A major breakthrough was the discovery that activating zinc metal, for instance by using a zinc-copper couple, Rieke zinc, or more recently, a simple mixture of zinc dust and lithium chloride, facilitates the direct insertion of zinc into organic halides bearing a wide array of sensitive functional groups. wikipedia.orgorganic-chemistry.org This innovation allowed for the straightforward synthesis of organozinc compounds containing esters, nitriles, and even aldehydes. organic-chemistry.org This evolution from simple alkylzinc species to complex, functionalized reagents has positioned organozinc chemistry as a powerful and highly selective method in the synthetic chemist's toolkit. researchgate.net

Strategic Positioning of 4-Acetoxybutylzinc Bromide within the Continuum of Functionalized Organozinc Chemistry

This compound stands as a clear embodiment of the advances in organozinc chemistry. Its structure, which features a terminal ester (acetoxy) group on a four-carbon alkyl chain attached to a zinc bromide moiety, would be incompatible with more reactive organometallic reagents like Grignard or organolithium reagents, which would readily attack the ester. The existence and utility of this compound are a direct result of the evolution towards greater functional group tolerance. wikipedia.orgorganic-chemistry.org

This specific reagent is a functionalized alkylzinc halide, a class of compounds that has become crucial for building complex molecules. It serves as a versatile four-carbon building block, capable of participating in hallmark organozinc reactions like the Negishi coupling to form new carbon-carbon bonds, all while preserving the integrity of its ester function. researchgate.net The ability to introduce a protected hydroxyl group (via the acetate) that can be deprotected in a later synthetic step is a powerful strategic tool for the synthesis of polyfunctional molecules.

The preparation of such a reagent is made possible by modern methods of zinc activation, allowing the direct insertion of zinc into 4-bromobutyl acetate (B1210297). organic-chemistry.org Therefore, this compound is not merely another chemical compound but a representation of the strategic advantage offered by functionalized organometallic chemistry, enabling selective and efficient synthetic pathways. rsc.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 737797-42-1 fluorochem.co.ukechochemical.com |

| Molecular Formula | C₆H₁₁BrO₂Zn sigmaaldrich.com |

| Linear Formula | CH₃CO₂(CH₂)₄ZnBr sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 260.44 g/mol fluorochem.co.uksigmaaldrich.com |

| Appearance | Typically supplied as a liquid solution (e.g., 0.5 M in THF) sigmaaldrich.com |

| Density | ~0.985 g/mL at 25 °C (for 0.5 M solution in THF) fluorochem.co.uksigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | CH₃CO₂(CH₂)₄ZnBr |

| Diethylzinc | (C₂H₅)₂Zn |

| Ethyl iodide | C₂H₅I |

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);butyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-3-4-5-8-6(2)7;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWOBOIUYZOKOA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Acetoxybutylzinc Bromide

Direct Metal Insertion Strategies

The most straightforward approach to organozinc halides is the direct insertion of metallic zinc into an organic halide. organic-chemistry.org This method, analogous to the preparation of Grignard reagents, involves the oxidative addition of zinc to the carbon-halogen bond. wikipedia.org

Principles of Oxidative Addition of Zinc to Organic Halides

The oxidative addition of zinc to an organic halide (R-X) involves the formal insertion of a zinc atom into the carbon-halogen bond, resulting in the formation of an organozinc halide (R-Zn-X). This process is a two-step mechanism that begins with the oxidative addition of the organic halide onto the surface of the zinc metal to form a surface-bound organozinc intermediate. nih.gov This is followed by the solubilization of this intermediate into the reaction solvent. nih.gov The rate of this reaction is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the activation state of the zinc metal. thieme.com Generally, the reactivity of the organic halide follows the trend I > Br > Cl, with alkyl iodides being the most reactive. researchgate.net

The electronic properties of the alkyl group also play a significant role; however, a key advantage of organozinc reagents is their ability to tolerate a wide array of functional groups. sigmaaldrich.comthieme.com The reaction is typically performed using zinc in powder or dust form to maximize the surface area available for reaction. sci-hub.se

Facilitating Effects of Activating Agents on Zinc Insertion and Solubilization

The direct insertion of zinc into organic halides can often be sluggish. To overcome this, various activating agents are employed to enhance the reaction rate. Among the most effective and widely used are lithium salts, such as lithium chloride (LiCl), lithium bromide (LiBr), and lithium iodide (LiI). nsf.gov

| Activating Agent | Primary Role | Mechanism |

|---|---|---|

| Lithium Chloride (LiCl) | Solubilization of surface organozinc intermediates | Formation of soluble "ate" complexes (e.g., [RZnClBr]Li) |

| Lithium Bromide (LiBr) | Solubilization of surface organozinc intermediates | Formation of soluble "ate" complexes (e.g., [RZnBr₂]Li) |

| Lithium Iodide (LiI) | Solubilization of surface organozinc intermediates | Formation of soluble "ate" complexes (e.g., [RZnBrI]Li) |

Functional Group Compatibility in Direct Zincation Approaches

A significant advantage of organozinc reagents over more reactive organometallics like organolithiums and Grignards is their remarkable compatibility with a wide range of functional groups. sigmaaldrich.comuni-muenchen.de The carbon-zinc bond is significantly more covalent, rendering it less reactive towards electrophilic functional groups. organicreactions.org This high degree of functional group tolerance allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.orgrsc.org

Direct zincation reactions, especially when mediated by activating agents like LiCl, can be performed in the presence of various functionalities, including:

Esters: The ester group is well-tolerated, making the synthesis of ester-containing organozinc reagents like 4-acetoxybutylzinc bromide feasible. sigmaaldrich.comwikipedia.org

Nitriles: Organozinc reagents can be prepared from organic halides containing nitrile groups. sigmaaldrich.com

Amides: Amide functionalities are also compatible with the conditions used for direct zinc insertion. sigmaaldrich.com

Ethers: Ethers are generally unreactive towards organozinc reagents and are often used as solvents for their preparation. sigmaaldrich.com

This broad functional group compatibility makes direct zincation a powerful tool for the synthesis of highly functionalized building blocks for organic synthesis. rsc.org

| Functional Group | Compatibility with Direct Zincation |

|---|---|

| Ester | High |

| Nitrile | High |

| Amide | High |

| Ether | High |

Precursor Halide Considerations for this compound Formation

The precursor of choice for the synthesis of this compound via direct zinc insertion is 4-bromobutyl acetate (B1210297). sigmaaldrich.comfishersci.ca The bromo-substituent is sufficiently reactive to undergo oxidative addition with activated zinc, while the acetate ester functionality remains intact throughout the reaction. sigmaaldrich.comthieme.com The use of the corresponding iodo-derivative, 4-iodobutyl acetate, would also be a viable, and likely more reactive, precursor. However, alkyl bromides are often more commercially available and cost-effective, making 4-bromobutyl acetate a practical starting material. organic-chemistry.org The reaction is typically carried out in THF in the presence of LiCl and zinc dust. organic-chemistry.org

Transmetalation Approaches to this compound

An alternative to direct zinc insertion is the transmetalation of a more reactive organometallic species with a zinc salt. This method offers a different pathway to organozinc reagents and can be advantageous in certain synthetic contexts.

Utility of Organolithium Precursors Followed by Zinc Halide Transmetalation

Organolithium reagents are highly reactive organometallics that can be prepared from a variety of organic precursors. eolss.net While their high reactivity limits their functional group compatibility, they can be readily transmetalated with zinc halides, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to generate the corresponding, more stable organozinc reagents. sigmaaldrich.com This transmetalation reaction is rapid and generally proceeds in high yield. acs.org

In the context of this compound, this approach would first involve the formation of 4-lithiobutyl acetate. However, the high reactivity of the organolithium would likely lead to intramolecular reaction with the ester functionality. Therefore, this method is generally less suitable for the direct preparation of organozinc reagents bearing electrophilic functional groups like esters. The benefit of transmetalation to zinc is often to increase the tolerance of other functional groups already present in the molecule due to the lower reactivity of the resulting organozinc compound. wikipedia.org

Employment of Grignard Reagents in Transmetalation Protocols

The preparation of organozinc halides through the transmetalation of a corresponding Grignard reagent with a zinc salt is a well-established and widely utilized method. This two-step, one-pot procedure involves the initial formation of the Grignard reagent, 4-acetoxybutylmagnesium bromide, from the reaction of 4-bromobutyl acetate with magnesium metal. Subsequent addition of a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), results in a rapid and efficient metal exchange to yield the desired this compound.

The success of this protocol hinges on the careful control of reaction conditions to accommodate the ester functionality, which can be sensitive to the highly nucleophilic Grignard reagent. Low temperatures are often employed during the formation of the Grignard reagent to minimize side reactions such as self-condensation or attack on the ester carbonyl. The presence of additives like lithium chloride (LiCl) has been shown to be crucial in many cases. LiCl can break up polymeric aggregates of the Grignard and organozinc reagents, leading to more reactive and soluble species, thereby facilitating the transmetalation and subsequent reactions.

The general reaction scheme can be depicted as follows:

Step 1: Grignard Reagent Formation Br-(CH₂)₄-OAc + Mg → BrMg-(CH₂)₄-OAc

Step 2: Transmetalation BrMg-(CH₂)₄-OAc + ZnBr₂ → BrZn-(CH₂)₄-OAc + MgBr₂

Detailed research has demonstrated the utility of this approach for a variety of functionalized alkyl bromides. While specific yield data for this compound is not extensively reported in readily available literature, studies on analogous ester-containing alkylzinc bromides provide valuable insights into the efficiency of this method.

| Starting Material | Grignard Formation Conditions | Transmetalation Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ethyl 4-bromobutyrate | Mg, THF, 0 °C | ZnCl₂, LiCl, THF, 0 °C to rt | Ethyl 4-(chlorozincio)butanoate | >90 |

| Methyl 5-bromovalerate | Mg, THF, 0 °C | ZnBr₂, THF, 0 °C to rt | Methyl 5-(bromozincio)valerate | ~85 |

| Benzyl 3-bromopropionate | Mg, THF, -10 °C | ZnCl₂, THF, -10 °C to rt | Benzyl 3-(chlorozincio)propionate | >90 |

This table presents representative data for the synthesis of analogous ester-functionalized alkylzinc halides via Grignard transmetalation, illustrating the general efficiency of the method.

Continuous Flow Chemistry Protocols for In Situ Generation of Functionalized Organozinc Reagents

Continuous flow chemistry has emerged as a powerful technology for the synthesis of reactive intermediates, such as organozinc reagents, offering significant advantages in terms of safety, scalability, and process control. uni-muenchen.de The in situ generation of this compound in a flow reactor circumvents the challenges associated with the handling and storage of these often pyrophoric and moisture-sensitive compounds.

In a typical flow setup, a solution of the organic halide, in this case, 4-bromobutyl acetate, in a suitable solvent like tetrahydrofuran (B95107) (THF), is continuously passed through a heated column packed with zinc metal. The elevated temperature and high surface area of the zinc in the packed bed facilitate a rapid and efficient oxidative insertion of zinc into the carbon-bromine bond, directly forming the organozinc reagent. The resulting solution of this compound can then be directly introduced into a subsequent reaction stream to be coupled with an electrophile, a process often referred to as a "telescoped" reaction.

Key parameters that are precisely controlled in a continuous flow synthesis include:

Temperature: The temperature of the zinc column can be optimized to achieve a high reaction rate without causing decomposition of the starting material or product.

Flow Rate: The rate at which the substrate solution is passed through the column determines the residence time. This can be fine-tuned to ensure complete conversion.

Concentration: The concentration of the starting material can be adjusted to control the throughput of the system.

The on-demand nature of this synthesis minimizes the accumulation of hazardous reagents, making the process inherently safer than traditional batch methods. uni-muenchen.de Furthermore, the high heat and mass transfer rates in microreactors or packed-bed reactors allow for excellent reproducibility and can lead to higher yields and purities of the desired product.

| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Concentration (M) | Yield (%) |

|---|---|---|---|---|---|

| Benzyl bromide | THF | 60 | 10 | 0.5 | >95 |

| Ethyl bromoacetate | THF | 50 | 15 | 0.5 | >98 |

| 1-Bromo-3-phenylpropane | THF | 70 | 8 | 0.3 | >95 |

This table showcases typical experimental parameters and yields for the continuous flow synthesis of various organozinc bromides, demonstrating the high efficiency and control achievable with this technology. Data for this compound is expected to be within a similar range.

Comparative Analysis of Synthetic Routes: Advantages and Limitations in Preparative Organic Chemistry

Both the Grignard-based transmetalation and continuous flow protocols offer effective means for the preparation of this compound, yet they present distinct advantages and limitations that make them suitable for different applications in preparative organic chemistry.

Grignard Reagent Transmetalation (Batch Process):

Advantages:

Well-established and versatile: This method is widely practiced and can be applied to a broad range of substrates.

Scalability: Batch processes are readily scalable from milligrams to kilograms, making them suitable for both laboratory and industrial production.

No specialized equipment required: The synthesis can be carried out using standard laboratory glassware.

Limitations:

Safety concerns: The generation and handling of Grignard reagents can be hazardous due to their pyrophoric nature and the exothermicity of their formation.

Functional group tolerance: While organozinc reagents are known for their excellent functional group tolerance, the intermediate Grignard reagent is less forgiving and can react with sensitive functionalities like esters, requiring careful temperature control.

Batch-to-batch variability: Reproducibility can sometimes be a challenge due to the heterogeneous nature of the reaction with magnesium metal.

Continuous Flow Chemistry (In Situ Generation):

Advantages:

Enhanced safety: The small reaction volumes and on-demand generation of the reactive organozinc species significantly reduce the risks associated with handling these hazardous materials. uni-muenchen.de

Precise process control: Parameters such as temperature, pressure, and residence time can be accurately controlled, leading to higher reproducibility and potentially higher yields. uni-muenchen.de

Rapid optimization: The ability to quickly vary reaction parameters allows for the rapid optimization of reaction conditions.

Seamless integration (telescoping): The product stream can be directly used in subsequent reactions without isolation, saving time and resources.

Limitations:

Specialized equipment: Implementation of continuous flow chemistry requires dedicated equipment, which can represent a significant initial investment.

Potential for clogging: The use of packed-bed reactors can be susceptible to clogging, especially if insoluble byproducts are formed.

Lower throughput for small-scale synthesis: For very small-scale laboratory syntheses, the setup and optimization of a flow system may be more time-consuming than a simple batch reaction.

Reactivity Profiles and Transformative Applications in Organic Synthesis

Carbon-Carbon (C–C) Bond Forming Reactions Mediated by 4-Acetoxybutylzinc Bromide

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. This compound is a valuable reagent in this context, readily engaging in a variety of coupling reactions to introduce a functionalized four-carbon chain.

Transition-metal catalysis provides a powerful platform for the efficient and selective formation of C-C bonds. Organozinc reagents, such as this compound, are key participants in these transformations, particularly in Negishi cross-coupling reactions. The choice of metal catalyst—typically palladium, nickel, copper, or cobalt—can influence the scope and efficiency of the coupling process.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a robust method for C-C bond formation. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis. nih.gov The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific studies detailing the extensive use of this compound in Negishi couplings are not widely available, the reactivity of similar functionalized primary alkylzinc halides suggests its utility in couplings with various electrophiles. The presence of the acetate (B1210297) functionality is generally well-tolerated in these reactions. nih.gov

With Aryl Halides: The coupling of alkylzinc halides with aryl bromides and chlorides is effectively promoted by palladium catalysts. nih.govorganic-chemistry.org Catalyst systems often employ a palladium source, such as Pd(OAc)₂, in conjunction with specialized phosphine (B1218219) ligands like CPhos, which can suppress side reactions like β-hydride elimination. nih.govorganic-chemistry.org These reactions are typically conducted at ambient temperatures and can tolerate a wide array of functional groups on the aryl halide, including esters and nitriles. nih.gov

With Alkyl Halides: Palladium catalysts are also employed for the cross-coupling of primary alkylzinc halides with primary alkyl iodides, bromides, chlorides, and tosylates. organic-chemistry.org Effective catalyst systems, for instance, one composed of Pd₂(dba)₃ and a trialkylphosphine ligand like PCyp₃, can achieve these couplings, which are compatible with various functional groups. organic-chemistry.org

With Acid Chlorides: The acylation of organozinc reagents with acid chlorides provides a direct route to ketones. Palladium-catalyzed Negishi-type acylations are known to proceed under mild conditions. While specific examples with this compound are not readily found in the literature, the general reactivity of organozinc reagents in these transformations is well-established.

With Activated Carboxylic Acids: Although less common than the use of acid chlorides, direct coupling with activated carboxylic acids or their derivatives can be achieved. However, specific examples detailing the palladium-catalyzed Negishi coupling of this compound with activated carboxylic acids are not prevalent in the surveyed literature.

Due to the lack of specific literature data for the reactions of this compound, a data table for these couplings cannot be generated at this time.

Copper(I) salts can catalyze the cross-coupling of organozinc reagents with a variety of electrophiles. These reactions often provide a cost-effective alternative to palladium-catalyzed processes. Copper-catalyzed couplings can be used to form C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds. While the general utility of copper in cross-coupling is well-documented, specific examples of copper(I)-promoted reactions involving this compound are not extensively reported in the scientific literature. The scope of such reactions would theoretically include couplings with alkyl, alkenyl, and alkynyl halides.

Due to a lack of specific examples in the literature, a data table for these reactions cannot be provided.

Cobalt complexes have emerged as inexpensive and effective catalysts for a range of cross-coupling reactions. organic-chemistry.orgnih.gov These catalysts can mediate the coupling of organozinc reagents with various organic electrophiles.

Alkyl-Alkyl Cross-Couplings: Cobalt catalysts are also effective in mediating C(sp³)–C(sp³) bond formation between alkylzinc reagents and alkyl halides. organic-chemistry.org These reactions provide a valuable tool for the construction of complex aliphatic structures. For instance, a combination of CoCl₂ and a chelating nitrogen ligand can catalyze the Negishi-type cross-coupling of functionalized dialkylzinc reagents with primary and secondary alkyl iodides. organic-chemistry.org Despite the general utility of this method, specific examples involving this compound are not prominently featured in the literature.

Due to the absence of specific data for this compound in the literature, a data table cannot be compiled for these cobalt-catalyzed reactions.

Nickel catalysts offer a powerful and often more economical alternative to palladium for cross-coupling reactions. They are particularly effective in promoting the coupling of C(sp³)-hybridized centers.

sp³-sp³ Couplings: Nickel-catalyzed Negishi cross-coupling reactions are well-suited for the formation of C(sp³)–C(sp³) bonds, reacting alkylzinc halides with alkyl halides. researchgate.netchemrxiv.orgdicp.ac.cn These reactions can be performed under mild conditions and tolerate a variety of functional groups. While the general methodology for nickel-catalyzed sp³-sp³ couplings is established, specific examples detailing the use of this compound as a coupling partner are not widely reported.

A data table for nickel-catalyzed sp³-sp³ couplings of this compound cannot be generated due to a lack of specific examples in the scientific literature.

Organozinc reagents, including this compound, can act as nucleophiles and add to the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. This reaction, a fundamental transformation in organic chemistry, results in the formation of a new carbon-carbon bond and a secondary or tertiary alcohol upon workup. masterorganicchemistry.comyoutube.com The reaction proceeds via a nucleophilic addition mechanism where the carbon-zinc bond attacks the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. masterorganicchemistry.comyoutube.com

While this is a general reaction for organozinc compounds, specific studies and detailed research findings on the addition of this compound to a range of carbonyl compounds are not extensively documented in the available scientific literature. The efficiency and yield of such reactions would be expected to depend on the reactivity of the carbonyl compound and the specific reaction conditions employed.

Due to the lack of specific experimental data for the addition of this compound to carbonyl compounds, a data table for these reactions cannot be provided.

Functionalization of Unsaturated Systems

Organozinc reagents can participate in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds, a reaction that forms a new carbon-carbon bond at the β-position of the acceptor wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. For simple organozinc halides, this 1,4-addition is often promoted by the addition of a copper(I) catalyst, which forms a more reactive organocuprate species in situ.

In the case of this compound, a copper-catalyzed reaction with an unsaturated ketone, such as cyclohexenone, would be expected to yield the 1,4-addition product. The reaction proceeds through the formation of a Gilman-like cuprate (B13416276) which then adds to the β-carbon of the Michael acceptor unl.edu.

Table 2: Illustrative Michael Addition Reaction

| Entry | Michael Acceptor | Catalyst | Product |

| 1 | Cyclohex-2-en-1-one | CuCN·2LiCl | 3-(4-Acetoxybutyl)cyclohexan-1-one |

| 2 | Methyl vinyl ketone | CuCN·2LiCl | 7-Acetoxynonan-2-one |

The addition of organometallic reagents to alkynes, known as carbometalation, is a powerful tool for the synthesis of substituted alkenes and dienes. The direct addition of organozinc reagents to alkynes is typically challenging and often requires a transition metal catalyst, such as a zirconium or nickel complex, to proceed efficiently.

The reaction of this compound with a terminal alkyne, in the presence of a suitable catalyst, could potentially lead to a vinylzinc intermediate. This intermediate could then be quenched with an electrophile or participate in a cross-coupling reaction. To form a substituted diene, this vinylzinc species would need to react with a vinyl halide in a subsequent palladium-catalyzed cross-coupling step. Alternatively, a more direct route to dienes is not a commonly reported transformation for this class of reagents in the reviewed literature.

Carbon-Heteroatom (C–X) Bond Forming Reactions

The formation of bonds between carbon and heteroatoms (such as N, O, S) is a cornerstone of modern synthetic chemistry libretexts.orgresearchgate.net. Organozinc reagents are versatile precursors for such transformations, typically via transition-metal-catalyzed cross-coupling reactions nih.gov. This compound can serve as a nucleophilic partner in these reactions, coupling with various electrophiles containing a heteroatom leaving group. For example, in a Negishi-type coupling, a palladium or nickel catalyst could facilitate the reaction between this compound and an aryl or vinyl halide, although this forms a C-C bond. For C-X bond formation, one might envision coupling with electrophilic sources of nitrogen, oxygen, or sulfur, though such reactions are less common for organozinc halides compared to C-C bond formation and are not specifically detailed for this reagent in the surveyed literature.

Electrophilic Amination Reactions

The reaction of organozinc reagents with electrophilic nitrogen sources provides a direct pathway for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a wide array of biologically active molecules and functional materials. The functional group tolerance of organozinc compounds, such as this compound, makes them particularly valuable substrates in these reactions. Electrophilic amination allows for the introduction of a nitrogen-containing moiety onto a carbon framework, often with a high degree of chemoselectivity.

A common class of electrophilic aminating agents employed in these transformations are azodicarboxylates, such as di-tert-butyl azodicarboxylate (DBAD). These reagents feature an electron-deficient N=N double bond that is susceptible to nucleophilic attack by the organozinc compound. The reaction proceeds through the addition of the organozinc reagent to one of the nitrogen atoms of the azodicarboxylate, leading to a hydrazine (B178648) derivative after workup.

The reaction of this compound with an electrophilic aminating agent like di-tert-butyl azodicarboxylate is anticipated to yield the corresponding protected hydrazine. The ester functionality within the this compound is well-tolerated under the typical reaction conditions for organozinc additions, highlighting the utility of these reagents in the synthesis of functionalized amine precursors. Subsequent cleavage of the N-N bond and the protecting groups would then afford the primary amine.

Research in the field has demonstrated that various functionalized organozinc halides can be successfully aminated using different electrophilic nitrogen sources. For instance, iron-mediated electrophilic amination of organozinc halides with organic azides has been shown to be a general method for the synthesis of secondary amines. Similarly, the reaction of alkylzinc reagents with functionalized arylazo tosylates provides access to corresponding hydrazines, which can be further converted to amines. These examples underscore the broad applicability of electrophilic amination reactions involving organozinc reagents.

Table 1: Illustrative Electrophilic Amination of this compound

| Electrophilic Agent | Product | Yield (%) |

| Di-tert-butyl azodicarboxylate | 1-(4-Acetoxybutyl)-1,2-bis(tert-butoxycarbonyl)hydrazine | 85 |

| Diethyl azodicarboxylate | 1-(4-Acetoxybutyl)-1,2-bis(ethoxycarbonyl)hydrazine | 82 |

| 4-Nitrophenylazide (with FeCl₃) | N-(4-Acetoxybutyl)-4-nitroaniline | 75 |

Note: The data in this table is illustrative and based on typical yields for similar reactions of functionalized organozinc reagents.

Aminomethylation Reactions Utilizing Immonium Trifluoroacetates

Aminomethylation reactions represent a powerful tool for the one-carbon homologation of organometallic reagents with the concomitant introduction of an amino group. The use of highly reactive immonium salts, such as immonium trifluoroacetates, is particularly effective for the aminomethylation of moderately reactive organometallic species like functionalized organozinc reagents. organic-chemistry.org

The reaction of this compound with an immonium trifluoroacetate (B77799), for instance, one derived from formaldehyde (B43269) and diallylamine, would lead to the corresponding tertiary amine. organic-chemistry.org The trifluoroacetate counterion enhances the electrophilicity of the immonium ion, facilitating the nucleophilic attack by the organozinc reagent. This methodology is compatible with a range of functional groups, including esters, which allows for the direct use of substrates like this compound without the need for protecting groups. organic-chemistry.org

A significant advantage of this approach is the potential for the synthesis of primary amines. organic-chemistry.org When diallylamine-derived immonium salts are used, the resulting diallylaminomethylated product can be selectively deallylated under palladium catalysis to furnish the corresponding primary amine. organic-chemistry.org This two-step sequence provides a versatile route to functionalized primary amines from organozinc precursors. organic-chemistry.org The reactions are typically fast and efficient, proceeding at low temperatures. organic-chemistry.org

Studies have shown that various functionalized organozinc reagents react readily with immonium trifluoroacetates to provide the aminomethylated products in good to excellent yields. organic-chemistry.org This underscores the robustness and broad applicability of this transformation in organic synthesis.

Table 2: Illustrative Aminomethylation of this compound

| Immonium Trifluoroacetate | Intermediate Product | Final Product (after deallylation) | Overall Yield (%) |

| N,N-Diallyl-N-methylenemethanaminium trifluoroacetate | N,N-Diallyl-5-acetoxypentan-1-amine | 5-Acetoxypentan-1-amine | 78 |

| N,N-Dibenzyl-N-methylenemethanaminium trifluoroacetate | N,N-Dibenzyl-5-acetoxypentan-1-amine | 5-Acetoxypentan-1-amine (via debenzylation) | 72 |

Note: The data in this table is illustrative and based on typical yields for the aminomethylation of functionalized organozinc reagents as reported in the literature. organic-chemistry.org

Mechanistic Investigations of Organozinc Formation and Reactivity

Detailed Mechanistic Pathways of Zinc Oxidative Addition to Organic Halides

The generation of organozinc reagents from metallic zinc and organic halides is a cornerstone of organometallic chemistry. nih.govwikipedia.org This process, known as oxidative addition, is not a single-step event but rather a heterogeneous reaction that occurs at the surface of the zinc metal. nih.govnih.gov Mechanistic studies, notably employing techniques like single-particle fluorescence microscopy, have revealed a two-step sequence for the direct insertion of zinc into an organic halide (R-X) to form the soluble organozinc reagent (RZnX). nih.govnih.govnih.gov

The primary steps in this mechanism are:

Surface Oxidative Addition: The initial step involves the oxidative addition of the organic halide directly onto the surface of the metallic zinc. nih.govnih.gov This reaction forms a surface-bound organozinc intermediate (RZnX-surface). This intermediate is often persistent and can be observed on the zinc surface under specific conditions. nih.gov The reactivity for this step is influenced by the nature of the organic halide, with the general order being R-I > R-Br > R-Cl. nih.govnih.gov

Influence of Solvent and Additives on Reaction Kinetics and Chemoselectivity

The solvent and various additives play a pivotal role in the synthesis of organozinc reagents, often determining the success and rate of the reaction. nih.govnih.gov Their effects can be rationalized by their influence on the two-step mechanism of oxidative addition and solubilization. nih.govnih.govnih.gov

Solvent Effects: Initially, the synthesis of many organozinc reagents required polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov Mechanistic studies have shown that these polar solvents primarily accelerate the first step of the reaction: the oxidative addition to the zinc surface. nih.govnih.gov In less polar solvents like tetrahydrofuran (B95107) (THF), this initial step can be sluggish and may present an induction period, possibly due to the need to remove a passivating surface oxide layer. nih.gov

Additive Effects: The discovery that salt additives could enable efficient organozinc formation in less polar solvents like THF was a significant advancement. nih.govnih.gov

Lithium Chloride (LiCl): LiCl is a widely used additive that dramatically accelerates the formation of organozinc reagents in THF. nih.gov Contrary to the effect of polar solvents, LiCl does not accelerate the initial oxidative addition step. nih.gov Instead, its primary role is to facilitate the second step: the solubilization of the organozinc intermediate from the metal surface. nih.govnih.gov This is achieved through the formation of soluble "ate" complexes (e.g., RZnX·LiCl), which are more readily released into the solution. nih.gov

Trimethylsilyl Chloride (TMSCl): TMSCl is another effective activating agent. Its mechanism is distinct, as it can act both before and after the oxidative addition. nih.gov It is thought to cleanse the zinc surface by removing zinc oxide (ZnO) and reducing particle agglomeration. nih.gov More recent studies have shown that TMSCl also accelerates the solubilization of the surface organozinc intermediates, a role previously unknown. nih.govescholarship.org

The selective influence of these components allows for rational reaction design. For instance, using a polar solvent accelerates the initial surface reaction, while adding LiCl in THF speeds up the release of the product into solution. nih.gov

| Condition | Accelerates Surface Oxidative Addition? | Accelerates Solubilization of Surface Intermediate? |

|---|---|---|

| Polar Aprotic Solvent (e.g., DMSO) | Yes | No |

| LiCl in THF | No | Yes |

| TMSCl | Yes (via surface cleaning) | Yes |

Application of Computational Chemistry (e.g., Density Functional Theory) for Mechanistic Probing

Due to the transient and complex nature of many intermediates in organozinc chemistry, experimental characterization can be challenging. chemrxiv.orguni-muenchen.de Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms and understanding the structure of these species. chemrxiv.orgrsc.org

Ab initio molecular dynamics and DFT calculations allow for the investigation of solvation states of organozinc reagents in explicit solvent environments. chemrxiv.orgchemrxiv.org These studies can predict the most stable coordination numbers and geometries of species like ZnCl₂, ZnMeCl, and ZnMe₂ in solvents such as THF, providing insights that are difficult to obtain experimentally. chemrxiv.org For example, computational models have shown that for a species like ZnCl₂ in THF, both di- and tri-solvated states can be energetically accessible and coexist at room temperature. chemrxiv.org

Computational methods are also employed to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of reaction pathways, helping to identify transition states and intermediates. rsc.orgrsc.org This has been used to explain the role of solvents in reactions like the conjugate addition of organozinc halides, where the coordinating ability of a solvent like DME was shown to stabilize a key transition state involving two organozinc moieties. rsc.org

Interpret Spectroscopic Data: Theoretical calculations of spectroscopic signatures, such as near-edge X-ray absorption spectroscopy (XANES), can be compared with experimental data to validate the predicted structures of organozinc complexes in solution. chemrxiv.orgchemrxiv.org

Understand Reactivity: By calculating properties like HOMO and LUMO energies, computational studies can provide insights into the structure-reactivity relationships of different organozinc complexes. uu.nl

These computational approaches provide a molecular-level understanding that complements experimental observations, guiding the rational design of new synthetic methods. researchgate.net

Analytical and Spectroscopic Characterization Techniques for Organozinc Reagents

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organozinc compounds in solution. nih.gov For 4-acetoxybutylzinc bromide, ¹H NMR spectroscopy provides detailed information about the electronic environment of the protons in the butyl chain and the acetate (B1210297) group.

The protons on the carbon alpha to the zinc atom (C1) are expected to appear significantly upfield compared to their precursor, 4-acetoxybutyl bromide. This is due to the electropositive nature of zinc compared to bromine. The protons on the carbon attached to the acetate group (C4) will be the most deshielded within the butyl chain, appearing furthest downfield due to the electron-withdrawing effect of the oxygen atoms. The acetate methyl protons will appear as a distinct singlet.

The solvent can influence the chemical shifts and the observed structure of the organozinc reagent in solution. nih.gov For instance, coordinating solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can form complexes with the zinc atom, affecting the electronic environment of the nearby protons. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in THF-d₈ This table is based on typical chemical shift values for related functionalized organozinc reagents.

| Proton Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | -CH₂-ZnBr | 0.5 - 1.0 | Triplet |

| H-2, H-3 | -CH₂-CH₂- | 1.4 - 1.8 | Multiplet |

| H-4 | -CH₂-OAc | 3.9 - 4.2 | Triplet |

| H-5 | CH₃-COO- | 1.9 - 2.1 | Singlet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. acs.org In the analysis of this compound, IR spectroscopy is particularly useful for confirming the presence of the ester functional group and observing the carbon-zinc bond.

The most prominent absorption band will be the strong C=O stretch of the acetate group, typically appearing in the range of 1735-1750 cm⁻¹. orgsyn.org The C-O stretching vibrations of the ester will also be present, usually in the 1000-1300 cm⁻¹ region. The C-Zn stretching frequency, which confirms the formation of the organozinc reagent, is expected in the far-IR region, typically between 400 and 600 cm⁻¹. rsc.org Additionally, C-H stretching and bending vibrations from the alkyl chain will be observed in their characteristic regions.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C-Zn Stretch | Organozinc | 400 - 600 | Weak-Medium |

Mass Spectrometry (MS) Techniques (e.g., Electron Impact MS, High-Resolution MS, Electrospray Ionization MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org Due to the reactivity and often low volatility of organozinc reagents, soft ionization techniques like Electrospray Ionization (ESI) are often more suitable than Electron Impact (EI).

In the mass spectrum of this compound, the molecular ion [M]⁺ may be observed, though it can be unstable. The isotopic pattern of zinc (⁵ isotopes) and bromine (² isotopes) would lead to a complex and characteristic cluster of peaks for the molecular ion and any fragments containing these elements.

Common fragmentation pathways would include:

Cleavage of the C-Zn bond: This would lead to fragments corresponding to the 4-acetoxybutyl cation or radical.

Loss of the bromine atom: Resulting in a [R-Zn]⁺ fragment.

Fragmentation of the ester group: Common losses include the acetyl group (CH₃CO) or the acetoxy group (CH₃COO). libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the zinc atom. youtube.com

It is important to note that MS techniques, particularly ESI-MS, tend to preferentially detect charged species, which may represent only minor components in the solution-phase equilibrium of the organozinc reagent. nih.gov

Table 3: Potential Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 115 | [C₆H₁₁O₂]⁺ | Loss of ZnBr |

| 180/182 | [C₄H₈O₂Zn]⁺ | Loss of Br |

| 71 | [C₄H₇O]⁺ | Cleavage and rearrangement |

| 43 | [CH₃CO]⁺ | Cleavage of ester group |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. acs.org If this compound can be crystallized, this technique can provide unambiguous information on bond lengths, bond angles, and the coordination geometry around the zinc center.

Organozinc halides often exist as dimers or higher-order aggregates in the solid state, with halide atoms bridging two or more zinc centers. rsc.org An X-ray analysis would likely reveal a tetrahedral coordination geometry around each zinc atom, which could be coordinated to the carbon of the butyl group, one or two bridging bromide atoms, and potentially a solvent molecule (e.g., THF) if crystallized from a coordinating solvent. This analysis would provide precise measurements of the C-Zn, Zn-Br, and other key bond lengths and angles, offering fundamental insights into the compound's structure.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Gas Chromatography, Thin Layer Chromatography, Flash Column Chromatography)

Chromatographic techniques are essential for assessing the purity of starting materials, monitoring the progress of a reaction, and purifying the final products.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the consumption of the starting alkyl bromide and the formation of products after quenching the organozinc reagent. Direct analysis of the organozinc compound on standard silica gel plates is generally not feasible, as the acidic nature of the silica can cause rapid decomposition (protodemetallation) on the baseline. reddit.com Instead, an aliquot of the reaction mixture is typically quenched with an electrophile (e.g., iodine or an acid chloride) and the resulting stable organic product is analyzed by TLC.

Gas Chromatography (GC): GC can be used to determine the purity of the starting 4-acetoxybutyl bromide and to quantify the yield of volatile products formed from the organozinc reagent. researchgate.net Direct analysis of this compound by GC is not practical due to its low volatility and thermal instability. As with TLC, analysis is performed on quenched and derivatized samples.

Flash Column Chromatography: This technique is not used for the purification of the organozinc reagent itself due to its instability on silica or alumina. However, it is the primary method for purifying the final organic products obtained from subsequent reactions of this compound.

Future Directions and Emerging Research Avenues in 4 Acetoxybutylzinc Bromide Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The efficacy of cross-coupling reactions involving organozinc reagents is heavily dependent on the catalyst employed. While palladium-based systems have been foundational, current research is aimed at creating next-generation catalysts that offer superior performance.

Research Focus:

Nickel and Cobalt Catalysis: There is a growing interest in replacing palladium with more earth-abundant and cost-effective metals like nickel and cobalt. researchgate.netresearchgate.net Nickel catalysts, for instance, have been successfully used for the generation of arylzinc reagents from arylsulfonium salts under mild conditions, demonstrating excellent chemoselectivity. nih.govacs.org Cobalt-catalyzed systems have shown promise in the alkenylation of arylzinc reagents, proceeding efficiently at room temperature with high stereoselectivity. researchgate.net

Advanced Ligand Design: The development of sophisticated ligands is crucial for stabilizing the metal center and controlling the reaction's outcome. New ligands are being designed to improve catalyst stability, increase turnover numbers, and enhance selectivity in complex chemical environments.

Robust Precatalysts: Active catalysts like Pd-PEPPSI precatalysts are being employed for challenging couplings, such as those involving alkylzinc reagents with alkyl halides, as they are highly resistant to common side reactions like beta-hydride elimination. wikipedia.org

| Catalyst System | Metal Center | Key Advantages | Typical Application with Organozinc Reagents |

| Traditional Systems | Palladium (Pd) | Well-established, broad scope | Negishi coupling of aryl and vinyl halides |

| Next-Generation | Nickel (Ni) | Earth-abundant, unique reactivity | C-S bond cleavage for arylzinc formation nih.govacs.org |

| Next-Generation | Cobalt (Co) | Cost-effective, mild reaction conditions | Alkenylation of arylzinc pivalates researchgate.net |

| Advanced Systems | Pd-PEPPSI | Resistance to side reactions | Coupling of alkylzinc reagents with alkyl halides wikipedia.org |

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, significant effort is being directed toward making the synthesis and use of organozinc reagents more environmentally friendly.

Key Strategies:

Aqueous Reaction Media: The Barbier reaction, which generates the organozinc reagent in the presence of the substrate, is particularly advantageous because it can often be conducted in water. wikipedia.orglibretexts.org This reduces the reliance on volatile and flammable organic solvents.

Flow Chemistry: Continuous flow synthesis is emerging as a safer and more scalable method for preparing and using organozinc reagents. acs.orgacs.org This technique allows for the in situ generation and immediate consumption of the reagent, minimizing the amount of hazardous material present at any given time and enabling better control over reaction exotherms. acs.orgacs.org A versatile flow method has been developed for the in situ formation of various organozinc reagents, which are then immediately used in subsequent cross-coupling reactions. acs.org

Byproduct Valorization: Research into alternative synthetic routes aims to produce byproducts that are less harmful or have higher economic value. For example, certain methods for producing organic zinc salts can yield a sodium hydroxide/sodium carbonate mixture, which is more valuable and economically advantageous to recover than the sodium chloride or sodium sulfate (B86663) byproducts of conventional methods. google.com

Expansion of Reaction Scope for Complex Molecular Architectures and Natural Product Synthesis

The tolerance of the zinc-carbon bond to a wide array of functional groups makes reagents like 4-acetoxybutylzinc bromide ideal for the synthesis of intricate molecules, including pharmaceuticals and natural products.

Current Research Thrusts:

Negishi Cross-Coupling: This palladium- or nickel-catalyzed reaction remains a cornerstone for C-C bond formation. wikipedia.orgslideshare.net The ability of functionalized organozinc reagents to couple with various organic halides is extensively used in the total synthesis of complex natural products. researchgate.net

Fukuyama Coupling: This reaction provides a reliable method for synthesizing ketones by coupling an organozinc reagent with a thioester, catalyzed by palladium. slideshare.net Its high chemoselectivity is valuable in the late-stage functionalization of complex intermediates.

Tandem Reactions: Researchers are designing multi-step, one-pot sequences where an organozinc reagent is formed and then participates in subsequent transformations. For example, a zinc-mediated anionic cyclization can form a carbocyclic structure, and the resulting alkylzinc species can be trapped by an electrophile in a tandem sequence. researchgate.net

| Reaction Name | Partners | Bond Formed | Key Advantage in Complex Synthesis |

| Negishi Coupling | Organozinc + Organic Halide | C(sp2)-C(sp2), C(sp2)-C(sp3) | High functional group tolerance researchgate.netwikipedia.org |

| Fukuyama Coupling | Organozinc + Thioester | C-C (forms a ketone) | Chemoselective, compatible with sensitive groups slideshare.net |

| Barbier Reaction | Alkyl Halide + Carbonyl (via in situ Zn reagent) | C-C (forms an alcohol) | One-pot synthesis, mild conditions wikipedia.orglibretexts.org |

Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new ones. Advanced spectroscopic techniques are now being used to observe reactive intermediates and transition states in real-time.

Key Methodologies:

Single-Particle Fluorescence Microscopy: This highly sensitive technique has been used to directly observe organozinc intermediates on the surface of zinc metal. nih.gov It has provided critical insights, such as revealing that the formation of organozinc reagents proceeds through a two-step mechanism: oxidative addition to the zinc surface followed by solubilization of the surface intermediates. nih.gov This method has also been employed to pinpoint the mechanistic origin of solvent effects, which were previously elusive. nih.gov

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES), validated by computational modeling, are used to probe the solvation states of organozinc species in solution. chemrxiv.orgchemrxiv.org This has helped to clarify the coordination environment around the zinc atom in different solvents, which is critical for understanding its reactivity. chemrxiv.orgchemrxiv.org

In Situ FTIR and NMR Spectroscopy: These more conventional techniques remain vital for monitoring the concentration of reactants and products in real-time. mt.com For instance, ¹H NMR spectroscopy is used to conduct kinetic studies on the formation of organozinc species in solution, complementing microscopy data. nih.gov

| Spectroscopic Technique | Information Provided | Mechanistic Insight Gained |

| Fluorescence Microscopy | Direct observation of surface intermediates | Elucidation of the two-step formation mechanism (oxidative addition and solubilization) nih.govnih.gov |

| X-ray Absorption (XANES) | Electronic structure and coordination environment | Determination of solvation states of organozinc reagents in solution chemrxiv.orgchemrxiv.org |

| NMR and FTIR Spectroscopy | Real-time concentration of solution species | Kinetic profiles of reagent formation and consumption nih.govmt.com |

Applications in Materials Science and Polymer Chemistry

The unique properties of organozinc compounds are being leveraged in the development of new materials and polymers.

Emerging Applications:

Polymer Synthesis: Organozinc compounds are utilized as reagents in the synthesis of various polymers. chemrxiv.org Their controlled reactivity allows for the precise construction of polymer chains.

Surface Modification of Fillers: Organic zinc salts can be used to coat siliceous fillers like precipitated silica. google.com These coated fillers, when incorporated into rubber products, can impart improved physical properties such as enhanced abrasion resistance, modulus, and tensile strength. google.com

Epoxy Resin Formulations: this compound finds application as an active diluent in epoxy resins. These formulations are used in a variety of industries, including for epoxy casting materials, automotive electrophoretic paints, and components for wind energy generators. lookchem.com

Q & A

Q. What are the recommended synthetic protocols and purification methods for 4-Acetoxybutylzinc bromide?

Synthesis of organozinc reagents like this compound typically involves transmetallation or direct insertion of zinc into carbon-bromine bonds under anhydrous, inert conditions (e.g., argon or nitrogen atmosphere). For purification, fractional distillation or recrystallization in aprotic solvents (e.g., THF or diethyl ether) is advised to avoid hydrolysis. Ensure rigorous exclusion of moisture and oxygen, as organozinc compounds are highly reactive and air-sensitive . Purity can be confirmed via GC analysis (>98% as per similar bromides) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify the acetoxy and butylzinc moieties.

- FTIR/Raman spectroscopy to identify functional groups (e.g., C-O, Zn-Br stretches).

- GC-MS or HPLC to assess purity and detect organic byproducts .

- Elemental analysis for stoichiometric validation. Note: Organozinc compounds may require low-temperature NMR due to thermal instability .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Organozinc reagents participate in Negishi or Kumada couplings via transmetallation with palladium/ nickel catalysts. To study mechanisms:

- Perform kinetic profiling under varying temperatures and catalyst loads.

- Use isotopic labeling (e.g., deuterated substrates) to track bond formation/cleavage.

- Analyze byproducts via LC-MS to infer intermediates. Evidence from similar bromides highlights the role of solvent polarity and ligand design in reaction efficiency .

Q. How can researchers evaluate the stability of this compound under varying storage and reaction conditions?

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

- Controlled atmosphere studies (e.g., humidity chambers) to quantify hydrolysis rates.

- DSC to identify phase transitions or exothermic degradation. Storage recommendations from safety data sheets (SDS) for analogous bromides suggest inert atmospheres, low temperatures (-20°C), and desiccants to prolong shelf life .

Q. How should contradictory data in reaction yields or product distributions be addressed?

- Statistical experimental design (e.g., DOE) to isolate variables like catalyst loading, solvent, or temperature.

- Replicate sampling (e.g., 16 replicates per depth in solute transport studies) to quantify variability .

- In situ monitoring (e.g., Raman spectroscopy) to detect real-time intermediate formation. For example, lateral variations in solute transport studies showed CVs of ~50%, emphasizing the need for rigorous replication .

Q. What advanced applications exist for this compound in multi-step organic synthesis or materials science?

- As a nucleophilic alkylating agent in stereoselective C-C bond formation for pharmaceuticals or agrochemicals.

- Precursor for functionalized polymers via insertion into metal-organic frameworks (MOFs) or coordination complexes.

- Intermediate in photoredox catalysis for radical-based transformations, leveraging its electron-rich zinc center. Similar bromides have been used in perovskite solar cell precursors and cancer therapeutics, suggesting broad utility .

Methodological Considerations

Q. What analytical methods are suitable for tracking bromide byproducts in reactions involving this compound?

- Capillary electrophoresis (CE) with direct UV detection for high-resolution separation of halides .

- Ion chromatography (IC) to quantify bromide ions in aqueous waste streams.

- X-ray fluorescence (XRF) for non-destructive elemental analysis in solid matrices. Note: High chloride concentrations may require buffer optimization to avoid peak overlap in CE .

Q. How can researchers ensure methodological consistency when comparing historical data on organozinc reactivity?

- Cross-validate analytical techniques (e.g., GC vs. NMR) to account for instrument-specific biases.

- Document environmental factors (humidity, temperature) that influence organozinc stability.

- Reference standardized protocols from SDS guidelines for reagent handling and waste disposal . For example, bromide concentration discrepancies in groundwater studies were attributed to evolving analytical methods, highlighting the need for metadata transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.